molecular formula C10H7ClN2O2 B13654906 2-Amino-6-chloro-3-quinolinecarboxylic acid

2-Amino-6-chloro-3-quinolinecarboxylic acid

Cat. No.: B13654906
M. Wt: 222.63 g/mol
InChI Key: ZAAVVKPKYVKLLD-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-quinolinecarboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-3-quinolinecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 2-chloroquinoline-3-carbaldehyde.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-chloro-3-quinolinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3-quinolinecarboxylic acid involves its interaction with various molecular targets. The amino and chloro substituents on the quinoline ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of 2-Amino-6-chloro-3-quinolinecarboxylic acid.

    2-Aminoquinoline: Lacks the chloro and carboxylic acid groups, resulting in different reactivity and applications.

    6-Chloroquinoline-3-carboxylic acid: Similar structure but without the amino group.

Uniqueness

This compound is unique due to the presence of both amino and chloro substituents, which enhance its reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

2-amino-6-chloroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H7ClN2O2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H2,12,13)(H,14,15)

InChI Key

ZAAVVKPKYVKLLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)C(=O)O)N

Origin of Product

United States

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